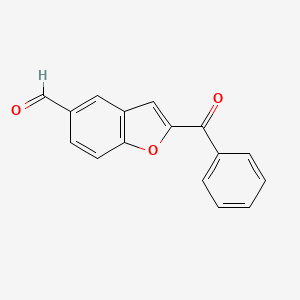

2-Benzoylbenzofuran-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzoylbenzofuran-5-carbaldehyde is a chemical compound with the molecular formula C16H10O3 . It has a molecular weight of 250.25 . It is a solid substance stored under nitrogen at 4°C .

Synthesis Analysis

The compound can be synthesized from 5-formylsalicylaldehyde and alpha-bromoacetophenone . Another synthesis method involves a reaction with boron trifluoride diethyl etherate in 1,4-dioxane at 20°C .Molecular Structure Analysis

The InChI code for 2-Benzoylbenzofuran-5-carbaldehyde is 1S/C16H10O3/c17-10-11-6-7-14-13 (8-11)9-15 (19-14)16 (18)12-4-2-1-3-5-12/h1-10H . The compound has 19 heavy atoms, 15 of which are aromatic .Physical And Chemical Properties Analysis

The compound is soluble, with a solubility of 0.0276 mg/ml or 0.00011 mol/l . It has a high GI absorption and is BBB permeant . The compound is not a P-gp substrate but is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Novel Compounds

2-Benzoylbenzofuran-5-carbaldehyde serves as a precursor in synthesizing a range of novel compounds. For example, its derivatives have been used in the synthesis of benzofuran pyrazole heterocycles, exhibiting significant analgesic and anti-inflammatory activities (Kenchappa & Bodke, 2020). Additionally, it's used in the synthesis of heterocycles with potential applications in various biological activities (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

In Anticancer and Antiviral Research

Derivatives of 2-Benzoylbenzofuran-5-carbaldehyde have been explored for their anticancer properties. For instance, reactions with amines have resulted in compounds showing appreciable anti-cancer activities (Singh, Kaur, & Paul, 2008). In antiviral research, certain derivatives have been evaluated for their in vitro antiviral activity, although no specific antiviral activity was observed (Shahar Yar et al., 2009).

Chemical Structure and Properties

Structural Analysis

The chemical structure of 2-Benzoylbenzofuran-5-carbaldehyde and its derivatives is crucial for their biological activities. Studies have focused on elucidating the structural features through various spectroscopic methods. For instance, the crystal and molecular structure of related compounds have been described, revealing insights into their molecular interactions (Banu et al., 2010).

Photocatalytic Applications

The use of 2-Benzoylbenzofuran-5-carbaldehyde in photocatalytic reactions has been explored. It acts as a building block in the synthesis of bioactive compounds through ligand-free photocatalytic C–C bond cleavage (Yu et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-benzoyl-1-benzofuran-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-10-11-6-7-14-13(8-11)9-15(19-14)16(18)12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAPHTYIBWGUCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylbenzofuran-5-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2587417.png)

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2587419.png)

![1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2587422.png)

![3-(4-Chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2587423.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate](/img/structure/B2587425.png)

![2-(1-Naphthalen-1-ylsulfonylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2587429.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2587435.png)

![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(2-fluorophenyl)methanone](/img/structure/B2587436.png)